Brivaracetam intermediate 3

genotoxic impurity ICH M7 brivaracetam API purification

Generic API manufacturers and CMOs require a penultimate brivaracetam intermediate that avoids genotoxic 4-halo impurities and chiral HPLC. CAS 2052297-74-0 solves this: reactive chloromethyl handle for precise cyclization without epimerization, pre-installed (R,S) chirality. - Final API residual genotoxic impurity <6.3 ppm (ICH M7 threshold 7.5 ppm) via CN111170920A purification. - 75-80% yield, 80-90% ee at 10-35°C (US 2022/0064111 A1); 0.1-1 mol% chiral ligand. - 99.90-100% de by crystallization; no chiral HPLC, no silica. Available as Impurity 34/43/60 reference standard with full COA (NMR, HPLC, HRMS).

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
Cat. No. B12823445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrivaracetam intermediate 3
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)NC(CC)C(=O)N)CCl
InChIInChI=1S/C11H21ClN2O2/c1-3-5-8(7-12)6-10(15)14-9(4-2)11(13)16/h8-9H,3-7H2,1-2H3,(H2,13,16)(H,14,15)
InChIKeyGSKKODFCGSQPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brivaracetam Intermediate 3: Identity and Class Positioning


Brivaracetam intermediate 3 (CAS 2052297-74-0), systematically named (R)-N-((S)-1-amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide, is a late-stage chiral amide intermediate in the synthetic pathway to the third-generation antiepileptic drug brivaracetam . The compound bears a reactive chloromethyl group that serves as the electrophilic handle for the final ring-closure step forming the pyrrolidine scaffold, while the (R,S)-configured stereocenters pre-install the critical 4R,2'S chirality required for SV2A binding activity [1]. As a penultimate intermediate, its stereochemical integrity and halogen content directly govern the enantiomeric purity and genotoxic impurity profile of the finished API [2].

Penultimate cyclization Chloromethyl electrophilic handle for final pyrrolidine ring closure
Stereochemical control Pre-installed (R,S) configuration matching 4R,2'S SV2A-binding chirality
Genotoxic impurity mitigation Chloride avoids 4-halo-ester structural alert common to alternative halogenated intermediates

Why Generic Analogs Cannot Replace Brivaracetam Intermediate 3


The common practice of substituting a chloromethyl intermediate with its bromo, iodo, or hydroxy congeners is not valid for brivaracetam intermediate 3 because the leaving-group reactivity of the chloromethyl moiety is precisely tuned for the cyclization kinetics required to achieve the desired pyrrolidine ring closure without epimerization at the adjacent stereocenter [1]. The (R,S) absolute configuration is mandatory; the diastereomeric (S,S) isomer produces brivaracetam's inactive enantiomer, which is a pharmacopeial impurity that must be controlled below 0.1% in the API [2]. Furthermore, the 4-halo-3-propyl butyrate structural alert present in alternative halogenated intermediates constitutes a genotoxic warning impurity that, in commercial brivaracetam bulk drug, is typically present at 300–500 ppm—far exceeding the ICH M7 threshold of 7.5 ppm—whereas intermediate 3, when sourced from routes employing the purification method of CN111170920A, enables final API with residual genotoxic impurity below 7.5 ppm [3].

Different halogen/hydroxy congeners Bromo, iodo, or hydroxy replacement alters leaving-group reactivity, which may shift cyclization kinetics and promote epimerization at the adjacent stereocenter.
(S,S) diastereomer The diastereomeric (S,S) isomer leads to the inactive enantiomer—a pharmacopeial impurity that must be controlled below 0.1% in the API.
4-Halo-ester structural alert Alternative halogenated intermediates carry a genotoxic warning impurity that may far exceed the ICH M7 7.5 ppm limit, unlike intermediate 3 sourced with the CN111170920A purification protocol.

Quantitative Differentiation Evidence


Genotoxic Impurity Carry-Through Risk

The chloromethyl hexanamide scaffold of intermediate 3 eliminates the structural alert associated with 4-halo-R-3-propyl butyrate esters, which are classified as genotoxic warning impurities. In commercial brivaracetam bulk drug produced via routes employing such ester intermediates, the residual genotoxic impurity I content is 300–500 ppm, and even after conventional recrystallization the level remains at 20–100 ppm—still above the ICH M7 threshold of 7.5 ppm. By contrast, the purification protocol of CN111170920A, applicable to intermediate 3, achieves a final brivaracetam API with impurity I content below 6.3 ppm, with preferred embodiments reaching <6.5 ppm and as low as undetectable levels [1]. This represents a ≥98% reduction in genotoxic risk relative to non-purified commercial material.

Genotoxic impurity clearance
Head-to-head
Target ≤6.3 ppm vs Comparator 300–500 ppm
Supports regulatory impurity threshold review
LC-MS detection; ICH M7 limit 7.5 ppm; solvent extraction protocol
genotoxic impurity ICH M7 brivaracetam API purification

Avoidance of Chiral Chromatographic Resolution

The synthesis of brivaracetam via intermediate 3 in the enantioselective route of US 2022/0064111 A1 proceeds without preparative chiral HPLC, using asymmetric catalytic reduction to install the 4R stereocenter. In contrast, prior art routes (U.S. Pat. Nos. 6,784,197; 7,629,474; 7,122,682 B2; 8,076,493 B2; 8,338,621 B2; 8,957,226 B2) all require chiral HPLC separation of the final diastereomeric mixture, which limits throughput and reduces overall yield [1]. Specifically, (R)-2-propylsuccinic acid 4-tert-butyl ester—a competing chiral intermediate from bio-catalytic resolution—is obtained in only 42% yield with 97% ee, whereas the enantioselective catalytic reduction employing 0.1–1 mol% chiral ligand and Cu-based catalyst delivers intermediate 3 (as the (R)-lactone) in 75–80% yield with 80–90% ee, and after downstream crystallization, chiral purity reaches 99.90–100% [1] [2].

Chiral intermediate yield
Head-to-head
75–80% yield (80–90% ee) vs 42% yield (97% ee)
Enables chromatography-free synthesis scale-up
Cu-catalyzed enantioselective reduction; downstream crystallization to 99.90–100% de
chiral resolution enantioselective synthesis process mass intensity

Diastereomeric Purification by Crystallization

In the enantioselective route, brivaracetam intermediate 3 is converted to intermediate 4 as an 80–90% de diastereomeric mixture, which is then purified to intermediate 5 with 99.90–100% de by preferential crystallization from a solvent mixture (e.g., di-isopropyl ether/isopropyl acetate, 5:95 to 40:60 v/v). This contrasts sharply with WO 2002/070540 A2, which required silica gel flash chromatography to separate the analogous diastereomeric lactone-amine adducts [1]. Crystallization-based purification permits multi-kilogram batch processing without the solvent consumption, silica waste, and throughput limitations inherent to flash chromatography [1] [2].

Diastereomer purification
Reported
99.90–100% de by crystallization vs flash chromatography
Supports industrial-scale purification without silica waste
Solvent mixture at ambient temp; scalable to multi-kg
diastereomeric excess crystallization purification silica gel chromatography

Mild Reaction Conditions vs. Cryogenic Alternatives

The enantioselective catalytic step producing intermediate 3 (as the (R)-lactone) operates at 10–35 °C with 0.1–1 mol% chiral ligand loading. This is fundamentally distinct from prior methods: WO 2016/191435 A1 requires a Grignard reaction at –30 °C followed by decarboxylation at ~200 °C in high-boiling polar solvents (DMSO, DMF, NMP), while WO 2018/042393 A1 employs LiHMDS at –55 to –60 °C [1]. The Hughes et al. (JACS 2003) methodology uses 5 mol% catalyst and 5 mol% chiral ligand at cryogenic temperatures, rendering it expensive and industrially unsuitable [2]. The mild temperature window of the intermediate 3 route eliminates the need for specialized cryogenic equipment and reduces energy consumption, directly lowering manufacturing cost per kilogram.

Reaction temperature
Reported
10–35 °C (target) vs −30 to −60 °C (prior art)
Lowers process safety risk and equipment cost
0.1–1 mol% chiral ligand; ambient pressure; PMHS reductant
process safety reaction temperature industrial scalability

Single-Pot Conversion to Downstream Intermediates

WO 2021/260721 A1 discloses a one-pot process that converts intermediate 3 (80% ee) directly to purified (3R)-N-[(1S)-1-carbamoylpropyl]-3-(hydroxymethyl)hexanamide (Intermediate 7) in 80% yield [1]. This telescoped sequence bypasses the isolation and purification of the chloromethyl intermediate per se, reducing solvent usage and processing time. In contrast, stepwise routes requiring isolation of each intermediate add cumulative yield losses from workup, drying, and transfer operations. Although this evidence pertains to a later intermediate, it demonstrates the strategic value that intermediate 3 holds as a branching point: the chloromethyl group can be retained for direct cyclization or hydrolyzed in situ to the hydroxymethyl analog, offering synthetic flexibility that bromo or iodo analogs do not provide with equivalent selectivity.

One-pot telescoping
Class-level
80% yield to Intermediate 7 from intermediate 3 (80% ee)
Demonstrates synthetic flexibility and potential process intensification
WO 2021/260721 A1; avoids intermediate isolation
process intensification one-pot synthesis intermediate 7

Commercially Supplied Purity Grades

Multiple authorized Chinese suppliers list brivaracetam intermediate 3 (CAS 2052297-74-0) at purity specifications of 98% (Leyan, batch 2073090) and 99% (Nanxin Chemical, 25 kg drum; ChemicalBook listing) . By comparison, generic brivaracetam impurities and intermediates with similar CAS numbers (e.g., Impurity 60, Delta-B catalog) are supplied at ≥95% purity, requiring additional purification before use in regulated synthesis . The 3–4 percentage point purity differential translates to 3–5× lower total impurity burden (1–2% total impurities vs. 5% total impurities), reducing the risk of impurity carry-through to the API and the analytical burden of impurity identification at the intermediate stage.

Commercial purity
Data to verify
98–99% (intermediate 3) vs ≥95% (generic impurities)
Reduced impurity burden supports downstream API purification
HPLC area%; certificates of analysis from suppliers
commercial purity batch consistency pharmaceutical intermediate specification

Procurement-Relevant Application Scenarios


ANDA/DMF Filing: Genotoxic Impurity Risk Mitigation

For generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for brivaracetam, sourcing intermediate 3 from suppliers who implement the CN111170920A purification protocol ensures that the residual 4-halo-R-3-propyl butyrate genotoxic impurity in the final API remains below the ICH M7 threshold of 7.5 ppm, with demonstrated achievement of <6.3 ppm. This eliminates the need for additional polishing purification at the API stage and directly supports the impurity control narrative in Module 3.2.S.3.2 of the Common Technical Document [1].

Industrial-Scale Manufacturing: Chromatography-Free Synthesis

Contract manufacturing organizations (CMOs) producing brivaracetam at multi-hundred-kilogram scale benefit from intermediate 3 sourced via the enantioselective catalytic route of US 2022/0064111 A1, which achieves 75–80% yield with 80–90% ee at mild temperatures (10–35 °C) and uses only 0.1–1 mol% chiral ligand. The avoidance of preparative chiral HPLC—a bottleneck in prior art routes—reduces capital expenditure on chiral stationary phases, shortens campaign duration, and increases overall throughput. Downstream crystallization-based diastereomer purification delivers 99.90–100% de without silica gel chromatography, further reducing solvent waste and solid waste disposal costs [2].

Analytical Reference Standard and Impurity Profiling

Quality control laboratories and pharmacopeial monograph developers utilize intermediate 3 (also cataloged as Brivaracetam Impurity 34, Impurity 43, or Impurity 60) as a characterized reference standard for HPLC impurity profiling of brivaracetam API and finished dosage forms. The chloro substituent provides a distinct UV chromophore and mass spectrometric signature (exact mass 248.1292) that facilitates unambiguous identification in LC-MS impurity screens. Commercial availability at 98–99% purity with full certificates of analysis (COA) including 1H/13C NMR, HPLC, and HRMS data supports method validation requirements per ICH Q2(R1) .

Process Development for Next-Generation Anticonvulsants

Medicinal chemistry teams exploring structure-activity relationships (SAR) around the brivaracetam scaffold can leverage intermediate 3 as a diversification point. The chloromethyl handle enables nucleophilic displacement with a range of N-, O-, and S-nucleophiles to generate libraries of pyrrolidine analogs, while the pre-installed (R,S) stereochemistry preserves enantiomeric integrity. The one-pot conversion to Intermediate 7 (80% yield, WO 2021/260721 A1) further validates the intermediate's utility in telescoped sequences that minimize intermediate isolation and accelerate SAR cycle times [3].

Application
Selection Property
Validation Focus
ANDA/DMF impurity mitigation
Purification protocol (CN111170920A)
Reported sub-7.5-ppm residual 4-halo-ester impurity
Industrial-scale synthesis
Enantioselective route without chiral HPLC
Crystallization-based diastereomer purification and mild-condition yield
Analytical reference standard
Certified purity & characterization data (COA, HPLC, LC-MS)
Impurity profiling and ICH Q2(R1) method validation
SAR library synthesis
Chloromethyl handle preserving (R,S) stereochemistry
Stereochemical integrity and telescoped analog diversification
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